5-Fluorouracil

Pancreatic Ductal Adenocarcinoma Antimetabolite Potency Fluoropyrimidine Comparison

5-Fluorouracil (5-FU), CAS 191047-65-1, is a foundational antimetabolite and pyrimidine analogue extensively utilized in oncology research and clinical chemotherapy. Its molecular formula is C4H3FN2O2 with a molecular weight of 130.08 g/mol.

Molecular Formula C4H3FN2O2
Molecular Weight 130.08 g/mol
CAS No. 191047-65-1
Cat. No. B068921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouracil
CAS191047-65-1
Synonyms5 Fluorouracil
5 Fluorouracil biosyn
5 FU Lederle
5 FU medac
5 HU Hexal
5-Fluorouracil
5-Fluorouracil-biosyn
5-FU
5-FU Lederle
5-FU medac
5-HU Hexal
5FU
Adrucil
Carac
Dakota, Fluorouracile
Efudex
Efudix
Fluoro Uracile ICN
Fluoro-Uracile ICN
Fluoroplex
Fluorouracil
Fluorouracil GRY
Fluorouracil Mononitrate
Fluorouracil Monopotassium Salt
Fluorouracil Monosodium Salt
Fluorouracil Potassium Salt
Fluorouracil-GRY
Fluorouracile Dakota
Fluorouracilo Ferrer Far
Fluoruracil
Fluracedyl
Flurodex
Haemato fu
Haemato-fu
Neofluor
Onkofluor
Ribofluo
Molecular FormulaC4H3FN2O2
Molecular Weight130.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
InChIKeyGHASVSINZRGABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
11100 mg/L (at 22 °C)
0.09 M
1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL;  PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE;  SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN
Soluble in methanol-water mixtures
Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.
In water, 1.11X10+4 mg/L at 22 °C
5.86e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorouracil (CAS 191047-65-1): Core Compound Identity and Procurement Baseline for Antimetabolite Research


5-Fluorouracil (5-FU), CAS 191047-65-1, is a foundational antimetabolite and pyrimidine analogue extensively utilized in oncology research and clinical chemotherapy [1]. Its molecular formula is C4H3FN2O2 with a molecular weight of 130.08 g/mol . The compound serves as a nucleobase analogue of uracil, wherein the hydrogen at position 5 is replaced by fluorine . 5-FU exerts its cytotoxic effects through multiple mechanisms, primarily by inhibiting thymidylate synthase (TS) after intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), thereby blocking DNA synthesis [2]. It is a crucial tool for investigating DNA/RNA synthesis inhibition, drug resistance mechanisms, and as a comparator for novel fluoropyrimidine analogs [3].

5-Fluorouracil vs. Analogs: Why CAS 191047-65-1 is a Non-Substitutable Research Tool


Direct substitution of 5-Fluorouracil (5-FU) with other fluoropyrimidines like capecitabine or tegafur, or even its own pro-drugs, is scientifically invalid without experimental validation due to fundamental differences in metabolism, bioavailability, and intracellular activation [1]. While these analogs are all designed to deliver the same active metabolite (FdUMP) and inhibit TS, they exhibit vastly different pharmacokinetic profiles, tissue distributions, and activation efficiencies [2]. For instance, 5-FU itself has a bioavailability of only ~28% when administered orally and demonstrates non-linear, saturable hepatic clearance [3], whereas oral pro-drugs like capecitabine are designed for high oral bioavailability and require a three-step enzymatic conversion process in the liver and tumor tissue to yield 5-FU [4]. This leads to distinct cellular exposure times and concentrations of the active drug, which directly impact study outcomes related to efficacy, resistance, and toxicity. Therefore, selecting the precise compound, 5-FU (CAS 191047-65-1), is critical for ensuring experimental reproducibility and generating meaningful, comparative data, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 5-Fluorouracil (CAS 191047-65-1) Procurement


Comparative In Vitro Potency: 5-FU vs. Novel Polymeric Fluoropyrimidine CF10 in Pancreatic Cancer Models

In a direct head-to-head comparison using human pancreatic ductal adenocarcinoma (PDAC) primary patient-derived models, the novel polymeric fluoropyrimidine CF10 demonstrated significantly higher potency than the benchmark compound 5-Fluorouracil (5-FU) [1].

Pancreatic Ductal Adenocarcinoma Antimetabolite Potency Fluoropyrimidine Comparison

Comparative In Vivo Antiproliferative Effects: 5-FU vs. Fluoropyrimidine Derivatives in Human Tumor Xenografts

A comparative study using a subrenal capsule assay against seven human tumor xenografts evaluated the antiproliferative effects of several fluoropyrimidine derivatives, establishing baseline response rates for 5-FU [1].

Human Tumor Xenografts In Vivo Efficacy Fluoropyrimidine Comparison

Quantitative Bioavailability of Oral vs. Intravenous 5-Fluorouracil

A pharmacokinetic study quantified the systemic availability of 5-FU following oral versus intravenous administration, demonstrating significant variability and a saturable hepatic extraction process [1].

Pharmacokinetics Bioavailability Route of Administration

Comparative Pharmacokinetics of 5-FU Oral Solution vs. Nanoemulsion Formulation

A study compared the pharmacokinetic parameters of 5-FU administered as an intravenous solution, an oral solution, and an oral nanoemulsion in a rat model, demonstrating the significant impact of formulation on systemic exposure [1].

Pharmacokinetics Drug Delivery Nanoemulsion Bioavailability

Patent-Defined Stability Parameters for 5-Fluorouracil Formulations

A patent specification defines the precise pH range required for the stability of injectable 5-FU solutions, providing a critical quality control benchmark [1].

Formulation Stability Drug Storage Pharmaceutical Development

Non-Linear Pharmacokinetics of 5-FU Clearance and Half-Life

A study in colorectal cancer patients demonstrated that 5-FU exhibits non-linear, dose-dependent pharmacokinetics, which is critical for understanding its in vivo behavior [1].

Pharmacokinetics Non-Linear Elimination Dose-Dependent Kinetics

Validated Application Scenarios for 5-Fluorouracil (CAS 191047-65-1) in Research and Development


As a Benchmark Compound for Novel Fluoropyrimidine Development

5-FU (CAS 191047-65-1) serves as the essential gold-standard comparator in preclinical studies for novel antimetabolites. As demonstrated by head-to-head studies, new compounds like CF10 are measured against 5-FU's potency (e.g., CF10 is 308-times more potent than 5-FU [1]). Procurement of high-purity 5-FU is therefore mandatory for any laboratory seeking to establish the relative efficacy and potential superiority of next-generation pyrimidine analogs in cancer models.

As a Baseline in In Vivo Xenograft Efficacy Studies

For researchers using human tumor xenograft models, 5-FU provides a quantifiable baseline for tumor growth inhibition. Comparative studies have established its response rate (e.g., 14.3% in a subrenal capsule assay [1]), allowing researchers to contextualize the performance of novel agents or combination therapies against a well-characterized standard of care, which is critical for data interpretation and publication.

In Pharmacokinetic and Formulation Science Research

5-FU's well-documented, variable oral bioavailability (~25-40% [1]) and non-linear clearance [2] make it an ideal model compound for drug delivery research. It is extensively used to develop and validate novel oral formulations (e.g., nanoemulsions that increase bioavailability to 12.8% [3]) or to study the principles of hepatic first-pass metabolism. For these applications, the precise quantitative baselines for bioavailability and half-life are essential for measuring formulation success.

As a Reference Standard in Pharmaceutical Quality Control and Stability Testing

For analytical chemists and formulation scientists, the compound is used as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of 5-FU and its metabolites. Furthermore, its defined stability parameters, such as the patent-specified pH range for stable solutions (pH 9.0-9.4 [1]), provide a benchmark for developing and testing new 5-FU formulations, ensuring they meet required stability profiles.

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